![molecular formula C33H37NO9 B14789511 2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic compound that combines two distinct chemical structures The first part, 2-(Benzylamino)cyclohexan-1-ol, is a cyclohexanol derivative with a benzylamino group attached The second part, 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a butanedioic acid derivative with two 4-methylbenzoyl groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The product is then purified using standard techniques such as recrystallization or column chromatography.
For the preparation of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, the starting material is typically butanedioic acid. The acid is reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of these compounds would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for yield and efficiency, and the purification processes would be scaled up accordingly. Industrial production might also involve the use of continuous flow reactors to improve reaction efficiency and reduce waste.
化学反应分析
Types of Reactions
2-(Benzylamino)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can be substituted with other functional groups using appropriate reagents.
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can undergo:
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Esterification: The carboxylic acid groups can be esterified with alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Hydrolysis: Acidic or basic conditions.
Esterification: Alcohols and acid catalysts.
Major Products Formed
Oxidation: Ketones.
Reduction: Amines.
Substitution: Various substituted products.
Hydrolysis: Carboxylic acids.
Esterification: Esters.
科学研究应用
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzylamino group can form hydrogen bonds or ionic interactions with target molecules, while the cyclohexanol and butanedioic acid moieties can contribute to the overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(Phenylamino)cyclohexanol: Similar structure but with a phenyl group instead of a benzyl group.
2,3-bis[(4-methylbenzoyl)oxy]succinic acid: Similar structure but with succinic acid instead of butanedioic acid.
Uniqueness
2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzylamino and 4-methylbenzoyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
属性
分子式 |
C33H37NO9 |
|---|---|
分子量 |
591.6 g/mol |
IUPAC 名称 |
2-(benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8.C13H19NO/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-3,6-7,12-15H,4-5,8-10H2 |
InChI 键 |
FYJWQGJZEBSJFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CCC(C(C1)NCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


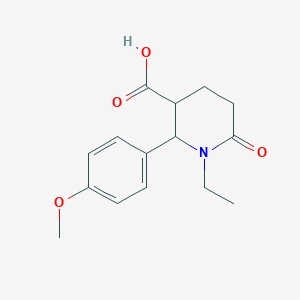
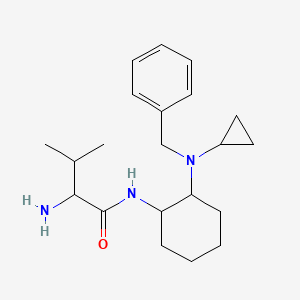
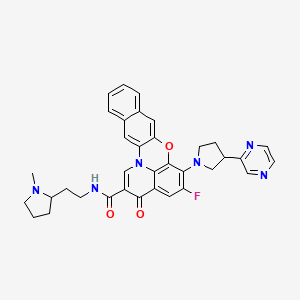
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)
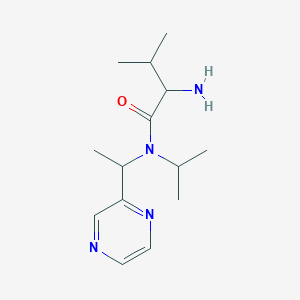
![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)
![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)
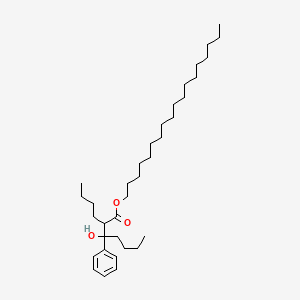
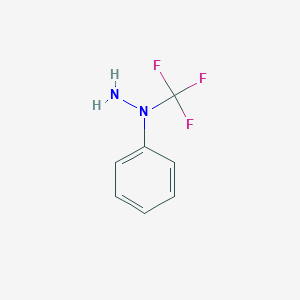

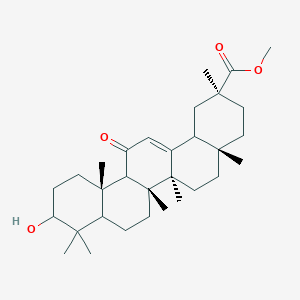
![ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B14789487.png)
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate](/img/structure/B14789488.png)
